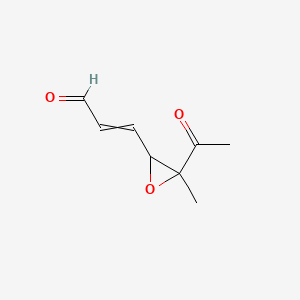

![molecular formula C5H10FeO5 B13836026 FER pentacarbonyle [French]](/img/structure/B13836026.png)

FER pentacarbonyle [French]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

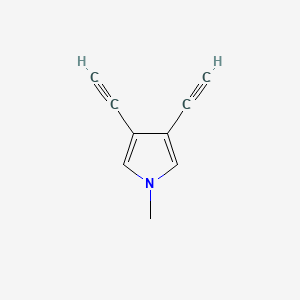

Pentacarbonyle de fer, also known as iron pentacarbonyl, is a chemical compound with the formula Fe(CO)₅. Under standard conditions, it is a straw-colored liquid with a pungent odor. This compound is highly toxic and flammable, and it is used as a precursor to various iron compounds .

Métodos De Preparación

Pentacarbonyle de fer is typically prepared by the reaction of finely divided iron with carbon monoxide. This reaction is carried out under high pressure and moderate temperature conditions. The process can be summarized as follows: [ \text{Fe} + 5 \text{CO} \rightarrow \text{Fe(CO)}_5 ]

In industrial settings, the Mond process is often employed. This involves the carbonylation of iron present in nickel matte at high pressure (around 70 bar) and elevated temperatures (approximately 170°C) .

Análisis De Reacciones Químicas

Pentacarbonyle de fer undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form iron oxides and carbon dioxide.

Reduction: It can be reduced to metallic iron and carbon monoxide.

Substitution: The carbonyl ligands can be substituted by other ligands such as phosphines, amines, and halides.

Common reagents used in these reactions include oxygen, hydrogen, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pentacarbonyle de fer has numerous applications in scientific research, including:

Chemistry: It is used as a precursor for synthesizing various iron-containing compounds.

Biology: It is used in studies involving iron metabolism and transport.

Industry: It is used as an anti-knock agent in gasoline and as a catalyst in various chemical reactions

Mecanismo De Acción

The mechanism of action of pentacarbonyle de fer involves the release of carbon monoxide and iron upon decomposition. The carbon monoxide can bind to hemoglobin, preventing oxygen transport in the blood, which is the basis of its toxicity. The iron released can participate in various biochemical reactions, affecting cellular processes .

Comparación Con Compuestos Similares

Pentacarbonyle de fer is unique due to its high volatility and the ability to form various iron-containing compounds. Similar compounds include:

- Chromium hexacarbonyl (Cr(CO)₆)

- Molybdenum hexacarbonyl (Mo(CO)₆)

- Tungsten hexacarbonyl (W(CO)₆)

- Nickel tetracarbonyl (Ni(CO)₄)

These compounds share similar properties, such as being metal carbonyls with high volatility and toxicity. pentacarbonyle de fer is distinct in its specific applications and reactivity .

Propiedades

IUPAC Name |

formaldehyde;iron |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CH2O.Fe/c5*1-2;/h5*1H2; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDQZMFCMIYXBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C=O.C=O.C=O.C=O.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FeO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

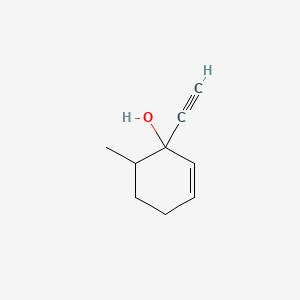

![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)

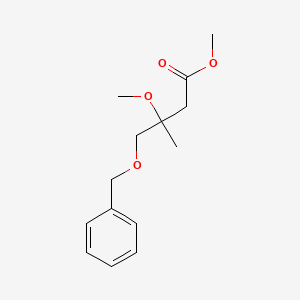

![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)

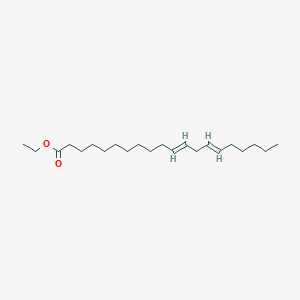

![(3AR,4R,5R,6AS)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,5S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cy clopenta[b]furan-2-one](/img/structure/B13835981.png)

![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)

![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)